molecular formula C13H21N3OS B6437258 N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine CAS No. 2548992-89-6

N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine

Cat. No.: B6437258
CAS No.: 2548992-89-6
M. Wt: 267.39 g/mol
InChI Key: YRKKPDRQBPTUPR-UHFFFAOYSA-N
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Description

N,6-Dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine is a pyrimidine derivative characterized by a 2-(methylsulfanyl) substituent, a 6-methyl group, and an N-[(oxan-2-yl)methyl] moiety. The oxan-2-yl (tetrahydropyran-2-yl) group introduces stereochemical complexity and enhances hydrophilicity compared to purely alkyl or aromatic substituents. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as kinase inhibitors, enzyme modulators, or antimicrobial agents.

Properties

IUPAC Name

N,6-dimethyl-2-methylsulfanyl-N-(oxan-2-ylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3OS/c1-10-8-12(15-13(14-10)18-3)16(2)9-11-6-4-5-7-17-11/h8,11H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRKKPDRQBPTUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N(C)CC2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrimidine ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Substitution reactions: Introduction of the methyl and methylsulfanyl groups can be done through nucleophilic substitution reactions using appropriate alkylating agents.

    Attachment of the oxan-2-ylmethyl group: This step may involve the use of oxirane (ethylene oxide) in the presence of a base to form the oxan-2-ylmethyl substituent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methyl and methylsulfanyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Alkyl halides or sulfonates can be used as alkylating agents in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrimidines.

    Substitution: Various alkylated derivatives depending on the substituents used.

Scientific Research Applications

N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,6-dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the pyrimidine ring.

Comparison with Similar Compounds

Substituent-Driven Variations in Pyrimidine Derivatives

The biological and chemical properties of pyrimidine derivatives are highly sensitive to substituent patterns. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N,6-Dimethyl-2-(methylsulfanyl)-N-[(oxan-2-yl)methyl]pyrimidin-4-amine C₁₄H₂₃N₃OS 297.42 Oxan-2-ylmethyl, methylsulfanyl, 6-methyl Enhanced hydrophilicity; potential for hydrogen bonding via oxan-2-yl oxygen
N,6-Dimethyl-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine C₁₄H₁₈N₆S 302.40 Azetidin-3-yl, pyrazine ring Increased rigidity; potential for π-π stacking with pyrazine
N-[(2-Methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine C₁₄H₁₇N₃OS 275.37 2-Methoxyphenylmethyl, methylsulfanyl Aromatic interactions via methoxyphenyl; moderate lipophilicity
6-(Difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine C₁₂H₉F₄N₃ 271.22 Difluoromethyl, 3,4-difluorophenyl Electron-withdrawing substituents; enhanced metabolic stability
N-(4-Ethoxyphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine C₁₈H₂₃N₃O₂ 313.40 Oxan-4-yl, 4-ethoxyphenyl Steric bulk from oxan-4-yl; potential for anticancer activity

Key Structural and Functional Differences

  • Oxan-2-ylmethyl vs. Azetidin-3-yl : The oxan-2-ylmethyl group provides a six-membered ether ring, improving solubility and hydrogen-bonding capacity compared to the smaller, nitrogen-containing azetidin-3-yl group in the pyrazine analog .
  • Methylsulfanyl vs. Difluoromethyl : The methylsulfanyl group is electron-rich, enhancing nucleophilic reactivity, while difluoromethyl groups are electron-withdrawing, favoring metabolic stability and target binding .
  • Oxan-2-yl vs. Oxan-4-yl : The position of the oxygen atom in the tetrahydropyran ring (2-yl vs. 4-yl) affects conformational flexibility and steric interactions with biological targets .

Pharmacological Potential

  • Antiviral Activity : Fluorinated pyrimidines like 6-(difluoromethyl)-N-(3,4-difluorophenyl)-2-methylpyrimidin-4-amine exhibit inhibitory effects on viral enzymes, suggesting that the target compound’s methylsulfanyl group may similarly modulate enzyme binding .
  • Anticancer Applications : The oxan-4-yl derivative (N-(4-ethoxyphenyl)-2-methyl-6-(oxan-4-yl)pyrimidin-4-amine) has shown promise in cancer research, indicating that the oxan-2-ylmethyl group in the target compound may also interact with oncology-relevant targets .

Future Research Directions

Structure-Activity Relationship (SAR) Studies : Systematic modification of the oxan-2-ylmethyl group to optimize bioavailability and target affinity.

Metabolic Profiling : Comparative analysis of methylsulfanyl-containing compounds versus fluorinated analogs for stability and toxicity .

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